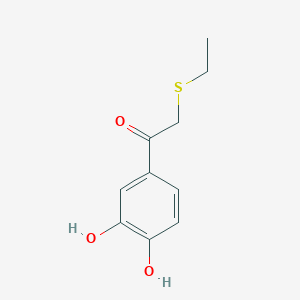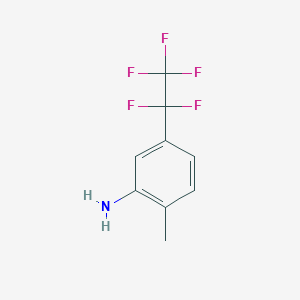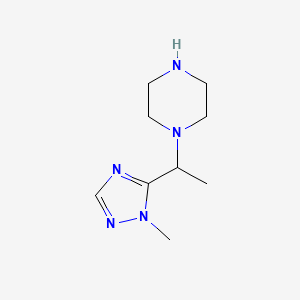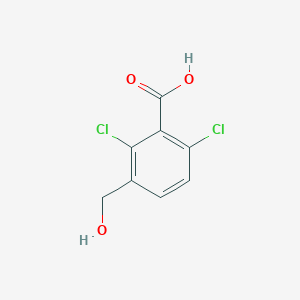![molecular formula C11H11ClN2O2 B13479626 1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)
1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound that combines a pyridine ring and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions: 1-[(Pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and pyrrole derivatives.
科学的研究の応用
1-[(Pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.
類似化合物との比較
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share structural similarities with 1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride.
Imidazole derivatives: These compounds also contain nitrogen heterocycles and exhibit similar chemical properties.
Uniqueness: this compound is unique due to its specific combination of pyridine and pyrrole rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
1-(pyridin-4-ylmethyl)pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O2.ClH/c14-11(15)10-2-1-7-13(10)8-9-3-5-12-6-4-9;/h1-7H,8H2,(H,14,15);1H |
InChIキー |
NVIJSTVTRJLJTR-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=C1)C(=O)O)CC2=CC=NC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


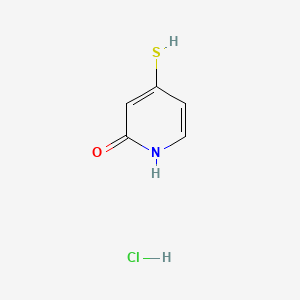
![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)
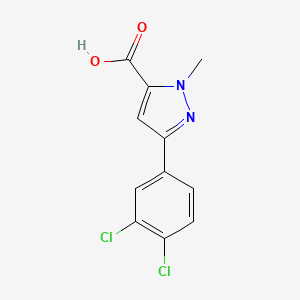
![6,6-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13479556.png)
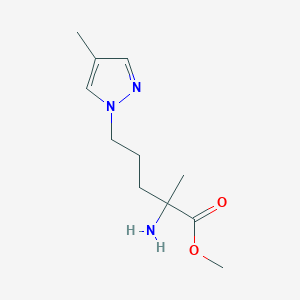
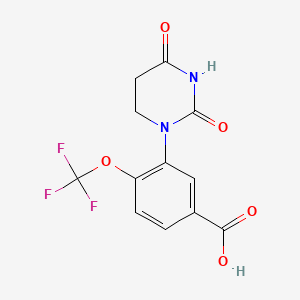
![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)

